molecular formula C10H15NO2 B069433 4-Cyclohexyl-2-methyloxazol-5(4H)-one CAS No. 180200-83-3

4-Cyclohexyl-2-methyloxazol-5(4H)-one

Cat. No.: B069433
CAS No.: 180200-83-3
M. Wt: 181.23 g/mol
InChI Key: MSEORHZAIHXKLG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-methyloxazol-5(4H)-one (CAS 180200-83-3) is an organic compound with the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol . It belongs to the class of oxazole derivatives, which are five-membered heterocyclic rings containing both oxygen and nitrogen atoms. Oxazole-based compounds are of significant interest in medicinal chemistry and drug discovery due to their potential as bioisosteres for amide and sulfonamide groups, which can help fine-tune the properties of drug candidates . For instance, research into ferroptosis inhibitors—a type of cell death implicated in neurodegenerative diseases—has explored the use of oxazole cores to create molecules with improved blood-brain barrier permeability and metabolic stability . This suggests that this compound could serve as a valuable synthetic intermediate or building block in the development of novel therapeutic agents and in other chemical synthesis applications. This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

180200-83-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3

InChI Key

MSEORHZAIHXKLG-UHFFFAOYSA-N

SMILES

CC1=NC(C(=O)O1)C2CCCCC2

Canonical SMILES

CC1=NC(C(=O)O1)C2CCCCC2

Synonyms

5(4H)-Oxazolone, 4-cyclohexyl-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 4-Cyclohexyl-2-methyloxazol-5(4H)-one with analogs from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties Reference ID
This compound C₁₀H₁₅NO₂ 181.23* 4-Cyclohexyl, 2-methyl High lipophilicity, steric hindrance N/A†
(Z)-4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one C₁₂H₁₁NO₃ 217.22 4-(4-Methoxybenzylidene), 2-methyl Planar conjugated system, UV-active
4-Benzyl-2-phenyloxazol-5(4H)-one C₁₆H₁₃NO₂ 251.28 4-Benzyl, 2-phenyl Aromatic stacking potential
4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one C₆H₉NO₃ 143.14 4-(2-Hydroxyethyl), 3-methyl Hydrophilic, potential for H-bonding
Key Observations:
  • Steric and Electronic Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to benzylidene () or benzyl groups (), which may reduce nucleophilic reactivity at the oxazolone ring .
  • Lipophilicity : Cyclohexyl substitution likely enhances lipophilicity (logP >2.5 estimated) relative to hydrophilic analogs like 4-(2-hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one (logP ~0.5) .
  • Conjugation : Compounds with benzylidene substituents (e.g., ) exhibit extended π-conjugation, leading to UV/Vis absorbance properties useful in photochemical applications .
Reactivity Trends:
  • Ring-Opening Reactions : Electron-withdrawing substituents (e.g., benzylidene in ) increase electrophilicity at the oxazolone carbonyl, facilitating nucleophilic attack .
  • Stability : Bulky substituents like cyclohexyl may stabilize the oxazolone ring against hydrolysis compared to smaller groups (e.g., hydroxyethyl in ) .

Preparation Methods

Role of Catalysts in Cyclocondensation

ZnO enhances the electrophilicity of the carbonyl group, accelerating imine formation and cyclization. Substituting ZnO with samarium triflate increases yields to 90% but raises costs.

Solvent Effects in Microwave Synthesis

Polar aprotic solvents (e.g., DMF) improve microwave absorption, reducing reaction times by 40% compared to toluene.

Limitations of FeCl₃ Cyclization

FeCl₃ generates HCl as a byproduct, necessitating neutralization with aqueous NaHCO₃ to prevent oxazolone decomposition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyclohexyl-2-methyloxazol-5(4H)-one and its derivatives?

  • Methodological Answer : The synthesis of oxazolone derivatives typically involves cyclization reactions. For example, substituted oxazolones can be synthesized via condensation of acylated amino acids with aldehydes or ketones under acidic conditions. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are often used to modify functional groups in intermediates . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) may also introduce aryl/heteroaryl substituents, as demonstrated in related oxazolone syntheses .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing oxazolone derivatives?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for methyl, cyclohexyl, and oxazolone ring protons. Compare chemical shifts with structurally similar compounds, such as (Z)-4-benzylidene-2-methyloxazol-5(4H)-one (δ 7.2–7.8 ppm for aromatic protons) .
  • IR : Identify the carbonyl stretch (C=O) of the oxazolone ring at ~1750–1800 cm⁻¹ and C-O-C stretches near 1200 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) may improve resolution. Recrystallization using ethanol or dichloromethane/hexane mixtures can yield high-purity crystals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) impact the biological activity of oxazolone derivatives?

  • Methodological Answer : Substituents influence electronic and steric properties, altering interactions with biological targets. For example:

  • Antimicrobial Activity : Hydrophobic substituents (e.g., 4-methylbenzoyl) enhance membrane permeability, as seen in derivatives with MIC values <10 µM against S. aureus .
  • Anti-inflammatory Activity : Electron-withdrawing groups (e.g., nitro or fluoro) on aromatic rings increase COX-2 inhibition potency by stabilizing ligand-receptor interactions .
    • Experimental Design : Synthesize analogs with systematic substituent variations and test in in vitro assays (e.g., ELISA for COX-2 inhibition or broth dilution for antimicrobial activity) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, the monohydrate form of 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one confirmed chair conformations of the cyclohexyl group via X-ray analysis .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify conformational effects .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps to minimize side reactions .
  • Solvent Optimization : Use DMF or THF for polar intermediates, as they improve solubility and reaction homogeneity. For example, THF increased yields by 20% in analogous oxazolone syntheses .
  • Process Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate at maximal conversion .

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